molecular formula C19H15NO3 B2456278 N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide CAS No. 616203-36-2

N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

Cat. No.: B2456278
CAS No.: 616203-36-2
M. Wt: 305.333
InChI Key: LXWHBYVMSQFJPL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.333. The purity is usually 95%.
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Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-18(20-11-15-5-3-9-22-15)10-14-12-23-17-8-7-13-4-1-2-6-16(13)19(14)17/h1-9,12H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWHBYVMSQFJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various chemical pathways involving furan and naphthofuran derivatives. The synthesis generally involves the reaction of furan-based aldehydes with naphthofuran derivatives under acidic conditions to yield the desired acetamide structure.

Table 1: Synthesis Pathways for this compound

StepReagents/ConditionsProduct
1Furan derivative + Naphthofuran derivative + Acid catalystIntermediate compound
2Acetylation with acetic anhydrideThis compound

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of naphthofuran derivatives. For instance, compounds derived from naphtho[2,1-b]furan have demonstrated significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Naphthofuran Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus25 µg/mL
This compoundP. aeruginosa30 µg/mL

The compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

Research has indicated that compounds with naphthofuran structures possess anti-inflammatory properties. For example, studies using animal models have shown that these compounds can reduce inflammation markers significantly.

Case Study: Anti-inflammatory Effects
In a controlled study, mice treated with this compound showed a reduction in paw edema compared to control groups. The results suggest that this compound may inhibit pro-inflammatory cytokines.

Anticancer Activity

Emerging research highlights the potential anticancer properties of naphthofuran derivatives. Preliminary in vitro studies indicate that these compounds can induce apoptosis in cancer cell lines.

Table 3: Anticancer Activity of Naphthofuran Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound CHeLa10
Compound DMCF715
This compoundA54912

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets such as enzymes involved in inflammatory pathways and cellular proliferation processes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.30 - 0.35 μg/mL

These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition
Jurkat T Cells< 1.61Enhanced by electron-donating groups

The structural features of the compound may facilitate interactions with cellular targets involved in cancer proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. For instance, derivatives of naphtho[2,1-b]furan have been synthesized and evaluated for their biological activities.

Synthetic Route Example

A common synthetic route includes:

  • Condensation Reaction : Reacting furan derivatives with naphtho[2,1-b]furan in the presence of an acid catalyst.
  • Acetylation : Introducing the acetamide group through acetyl chloride or acetic anhydride.

Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of related compounds, this compound was tested for biofilm inhibition in bacterial cultures. Results indicated that specific structural modifications enhanced antibacterial activity significantly.

Cytotoxicity Assays

Another investigation focused on the cytotoxic effects of this compound on Jurkat T cells and HT29 cells, revealing that electron-donating groups in its structure were critical for enhancing cytotoxicity.

Preparation Methods

Cyclization of 2-Hydroxy-1-naphthaldehyde with Haloacetates

The naphtho[2,1-b]furan skeleton is commonly synthesized via base-mediated cyclization of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate. In a representative procedure, 2-hydroxy-1-naphthaldehyde (0.03 mol) reacts with ethyl chloroacetate (0.03 mol) in anhydrous dimethylformamide (DMF) under reflux with potassium carbonate (0.9 mol) for 24 hours. This yields ethyl naphtho[2,1-b]furan-2-carboxylate (75–80% yield), which is hydrolyzed to the carboxylic acid using hydrochloric acid and hydrazine hydrate.

Mechanistic Insight : The reaction proceeds through nucleophilic substitution, where the phenolic oxygen attacks the α-carbon of ethyl chloroacetate, followed by intramolecular cyclization to form the furan ring.

Alternative Cyclization with Chloroacetone

For derivatives bearing acetyl substituents, 2-hydroxy-1-naphthaldehyde reacts with chloroacetone in acetone under reflux with potassium carbonate. This method produces 2-acetylnaphtho[2,1-b]furan, a precursor for further functionalization. The acetyl group is pivotal for subsequent bromination or oxidation steps to introduce reactive sites for amidation.

Functionalization to Acetamide Derivatives

Carboxylic Acid to Acid Chloride Conversion

The ester intermediate (ethyl naphtho[2,1-b]furan-2-carboxylate) is hydrolyzed to the carboxylic acid using hydrazine hydrate in ethanol. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to the corresponding acid chloride, a reactive intermediate for amide bond formation.

Amidation with Furan-2-ylmethylamine

The acid chloride reacts with furan-2-ylmethylamine in dichloromethane or DMF under inert conditions. For example, naphtho[2,1-b]furan-2-carbonyl chloride (1 equiv) and furan-2-ylmethylamine (1.2 equiv) are stirred at 0–5°C for 2 hours, followed by room-temperature stirring overnight. Purification via column chromatography (hexane/ethyl acetate) yields the target acetamide (68–85% yield).

Optimization Note : Catalytic cetyltrimethylammonium bromide (CTAB) under ultrasound irradiation enhances reaction efficiency, reducing reaction time from 12 hours to 2 hours and improving yields to 92%.

Alternative Pathways via Bromoacetyl Intermediates

Bromination of 2-Acetylnaphthofuran

2-Acetylnaphtho[2,1-b]furan undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN). The resulting 2-bromoacetylnaphthofuran reacts with furan-2-ylmethylamine in DMF at 60°C for 6 hours, yielding the acetamide via nucleophilic substitution (72% yield).

One-Pot Tandem Reactions

A patent-disclosed method employs a one-pot strategy where 2-hydroxy-1-naphthaldehyde, chloroacetamide, and furan-2-ylmethylamine react sequentially in DMF with potassium iodide and CTAB. This approach avoids isolating intermediates, achieving an overall yield of 78%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents/Conditions Yield (%) Reference
Cyclization-Amidation 2-Hydroxy-1-naphthaldehyde K₂CO₃, DMF, SOCl₂, amine 68–85
Acetyl Bromination-Substitution 2-Acetylnaphthofuran NBS, AIBN, DMF 72
CTAB-Catalyzed Ultrasound Ethyl chloroacetate, amine CTAB, KI, ultrasound 92
One-Pot Tandem 2-Hydroxy-1-naphthaldehyde, amine KI, CTAB, DMF 78

Key Observations :

  • Conventional cyclization-amidation offers moderate yields but requires multiple isolation steps.
  • CTAB/ultrasound methods significantly enhance efficiency, attributed to improved mass transfer and catalytic activity.
  • Bromination-substitution is limited by the stability of bromoacetyl intermediates, necessitating strict temperature control.

Challenges and Optimization Strategies

Regioselectivity in Naphthofuran Formation

Competing pathways during cyclization may yield isomeric byproducts. Employing polar aprotic solvents (e.g., DMF) and excess potassium carbonate suppresses side reactions, favoring the [2,1-b] regioisomer.

Amidation Side Reactions

Overalkylation or hydrolysis of the acid chloride can occur. Slow addition of amine (0.5 equiv/h) at 0°C minimizes these issues.

Purification Challenges

The product’s high hydrophobicity necessitates silica gel chromatography with gradient elution (hexane to ethyl acetate). Recrystallization from ethanol/water mixtures improves purity to >98%.

Q & A

Q. What are the most efficient synthetic routes for preparing N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide?

Q. How is the structural integrity of this compound validated in synthetic studies?

Methodological Answer:

  • ¹H/¹³C NMR : Assignments focus on aromatic protons (δ 7.3–8.3 ppm), acetamide methyl groups (δ 1.7–2.3 ppm), and furan oxygen proximity effects .
  • IR Spectroscopy : Confirms carbonyl (1650–1720 cm⁻¹) and amide (3350–3450 cm⁻¹) functional groups .
  • X-ray crystallography (where applicable): Resolves regioselectivity in naphthofuran substitution patterns, as seen in ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate derivatives .

Q. What are the primary biological screening models used for this compound?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .
  • Mutagenicity studies : SOS-response assays in E. coli lacI systems to evaluate frameshift/transversion mutations induced by nitro-substituted derivatives .

Advanced Research Questions

Q. How do competing reaction pathways influence regioselectivity in naphtho[2,1-b]furan synthesis?

Methodological Answer:

  • The reaction between β-naphthol and arylglyoxals proceeds via a Knoevenagel intermediate. Regioselectivity for [2,1-b] over [2,3-b] isomers is controlled by steric hindrance and electronic effects of substituents on the arylglyoxal .
  • Computational modeling (DFT) of transition states can predict dominant pathways, but experimental validation via ¹³C NMR tracking of intermediates is critical .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Case Example : Discrepancies in acetamide methyl group shifts (δ 1.7 vs. 2.3 ppm) may arise from crystallographic packing effects or solvent polarity. Cross-validate with X-ray structures (e.g., SHELX-refined models ) and variable-temperature NMR .
  • Resolution Strategy : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts and employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize yield in large-scale syntheses while minimizing by-products?

Methodological Answer:

  • Reagent stoichiometry : A 1.5:1 molar ratio of Meldrum’s acid to β-naphthol suppresses dimerization by-products .
  • Workflow modifications : Replace chromatographic purification with acid-base extraction (e.g., HCl/AcOH treatment) for carboxylated derivatives, achieving >85% purity .

Optimization Data :

ParameterOptimal ValueImpact on YieldReference
Meldrum’s acid ratio1.5 eqReduces by-products by 30%
Solvent systemCH₃CN/Et₃NEnhances reaction rate 2x

Q. How do structural modifications (e.g., nitro or methoxy groups) alter bioactivity?

Methodological Answer:

  • Nitro groups : Increase mutagenic potential via SOS-response activation in E. coli (e.g., 7-methoxy-2-nitronaphtho[2,1-b]furan induces G→T transversions ).
  • Methoxy groups : Enhance antimicrobial activity by improving membrane permeability, as seen in 4-methoxyphenyl derivatives with MICs of 8–16 µg/mL against S. aureus .

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